

# GSK-7975A: A Comparative Analysis of its Cross-Reactivity with Calcium Channels

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## Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

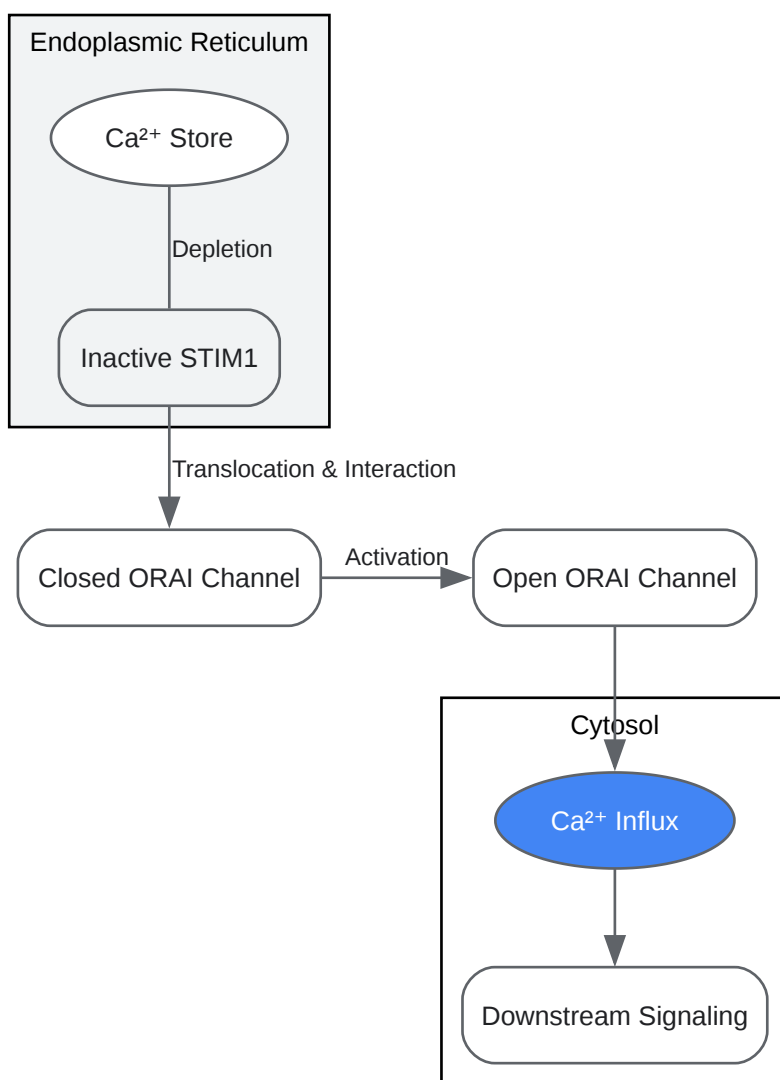
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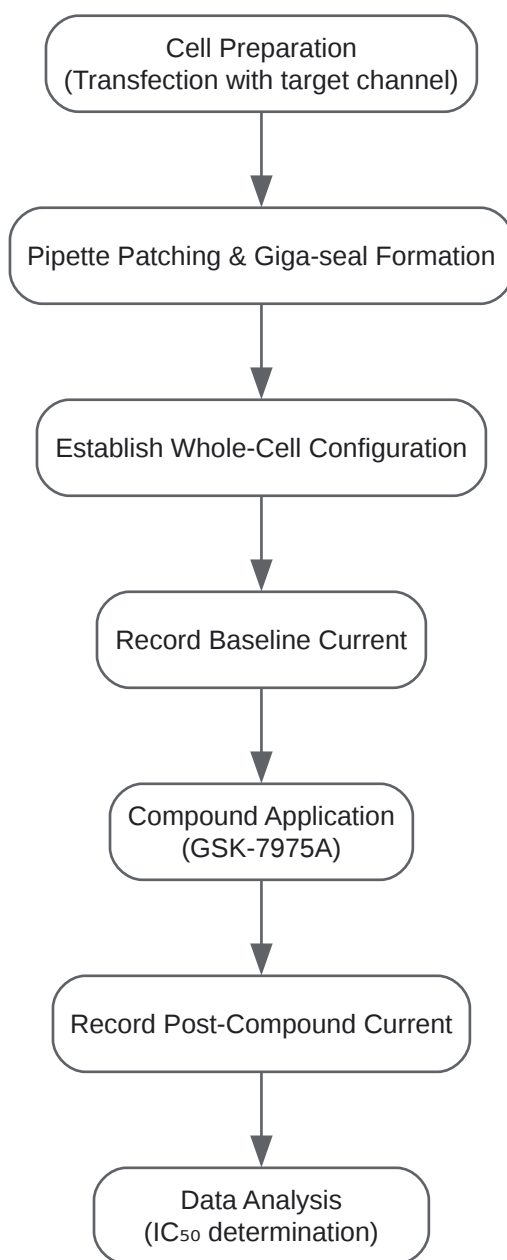
For Researchers, Scientists, and Drug Development Professionals

**GSK-7975A** is a potent, orally available small molecule inhibitor of store-operated calcium entry (SOCE) mediated by Calcium Release-Activated Calcium (CRAC) channels. Its primary targets are the ORAI calcium channels (ORAI1, ORAI2, and ORAI3), which are crucial for calcium signaling in various cell types, including immune cells. This guide provides a comparative assessment of the cross-reactivity of **GSK-7975A** with other calcium channels, supported by available experimental data.

## Signaling Pathway of CRAC Channel Activation

The activation of CRAC channels is a key event in cellular calcium signaling. It is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon sensing low ER calcium levels, STIM1 translocates to the plasma membrane where it interacts with and activates the ORAI channels, leading to a sustained influx of calcium into the cell.





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